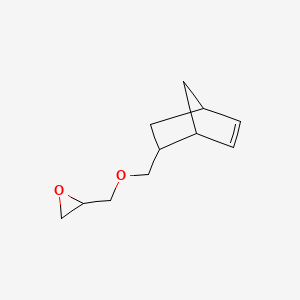

Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)-

Description

Properties

CAS No. |

3188-75-8 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-(2-bicyclo[2.2.1]hept-5-enylmethoxymethyl)oxirane |

InChI |

InChI=1S/C11H16O2/c1-2-9-3-8(1)4-10(9)5-12-6-11-7-13-11/h1-2,8-11H,3-7H2 |

InChI Key |

GBNPJBBNCBLPQT-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC(C1C=C2)COCC3CO3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)-

Synthetic Route Overview

The synthesis generally involves two main stages:

Detailed Synthetic Approaches

Preparation of the Bicyclo[2.2.1]hept-5-en-2-ylmethoxy Intermediate

The bicyclic norbornene skeleton is typically synthesized via a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile such as formaldehyde derivatives or substituted alkenes. This reaction forms the bicyclo[2.2.1]hept-5-ene core with high regio- and stereoselectivity.

Subsequent functionalization at the 2-position introduces the methoxy methyl group. This can be achieved by nucleophilic substitution or etherification reactions, often involving the reaction of the bicyclic alcohol (bicyclo[2.2.1]hept-5-en-2-ol) with chloromethyl methyl ether or related reagents under basic conditions.

The bicyclo[2.2.1]hept-5-en-2-ol precursor itself is prepared by hydroboration-oxidation of the norbornene double bond or by direct Diels-Alder followed by selective oxidation/hydroxylation.

Epoxidation to Form the Oxirane Ring

The final step involves epoxidation of the methoxy methyl substituent to form the oxirane ring. This is typically carried out using peracid oxidants such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid under controlled temperature to avoid over-oxidation or ring opening.

Alternative epoxidation methods include catalytic systems using transition metals (e.g., titanium or vanadium catalysts) with hydrogen peroxide as the oxidant, which can offer milder conditions and higher selectivity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diels-Alder reaction | Cyclopentadiene + dienophile, solvent (e.g., toluene), 50-80°C | High regio- and stereoselectivity; endo/exo isomers formed |

| Hydroboration-oxidation | BH3·THF complex, then H2O2/NaOH | Converts alkene to bicyclic alcohol |

| Etherification | Chloromethyl methyl ether, base (e.g., NaH) | Introduces methoxy methyl group |

| Epoxidation | m-CPBA or peracetic acid, 0-25°C | Forms oxirane ring; temperature control critical to avoid side reactions |

Research Findings and Data Analysis

Yield and Purity

Reported yields for the Diels-Alder step range from 70% to 90%, depending on reaction time and temperature control.

Hydroboration-oxidation typically proceeds with >85% yield and high regioselectivity for the 2-position hydroxylation.

Epoxidation yields for the oxirane formation are generally high (80-95%) when using m-CPBA under optimized conditions.

Stereochemical Considerations

The bicyclic framework imposes stereochemical constraints that influence the regio- and stereoselectivity of subsequent functionalizations.

The endo/exo ratio of the Diels-Alder adduct affects the stereochemistry of the final oxirane product, which can be confirmed by NMR and X-ray crystallography.

Analytical Characterization

NMR spectroscopy (1H, 13C) confirms the presence of the oxirane ring and bicyclic structure.

IR spectroscopy shows characteristic epoxide C–O–C stretching bands near 1250 cm⁻¹.

Mass spectrometry confirms molecular weight and fragmentation patterns consistent with the proposed structure.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bicyclic core formation | Diels-Alder reaction | Cyclopentadiene + dienophile, 50-80°C | 70-90 | Endo/exo isomer mixture |

| Hydroxyl group introduction | Hydroboration-oxidation | BH3·THF, H2O2/NaOH | >85 | Regioselective 2-position OH |

| Methoxy methyl ether formation | Etherification | Chloromethyl methyl ether, base | 75-85 | Requires anhydrous conditions |

| Epoxidation | Peracid oxidation | m-CPBA, 0-25°C | 80-95 | Temperature control critical |

Chemical Reactions Analysis

Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

Structural Characteristics

The structure of Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- features a bicyclic system that enhances its reactivity and stability in various chemical environments. The presence of the oxirane group contributes to its utility in polymer chemistry and organic synthesis.

Polymer Chemistry

Polymerization Reactions

Oxirane derivatives are widely used as monomers in the production of polymers due to their ability to undergo ring-opening polymerization. This process allows for the creation of various polyethers and polyesters with tailored properties suitable for specific applications.

Pharmaceutical Industry

Drug Development

The bicyclic structure of Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- makes it a candidate for drug synthesis, particularly in the development of new pharmaceuticals that require specific structural motifs for biological activity.

Agrochemical Applications

Pesticide Formulations

Compounds like Oxirane are explored in the formulation of agrochemicals, including pesticides and herbicides, where they can enhance the efficacy and stability of active ingredients.

Material Science

Smart Materials

Research indicates potential applications in smart materials where Oxirane derivatives can be incorporated into responsive systems that change properties under external stimuli (e.g., temperature or pH changes).

Coatings and Adhesives

Protective Coatings

The unique properties of Oxirane allow it to be utilized in coatings that require durability and resistance to environmental factors, making it suitable for industrial applications.

Case Study 1: Polymerization Techniques

Research has demonstrated that Oxirane-based compounds can be effectively polymerized using various catalysts to produce high-performance materials with enhanced mechanical properties. Studies have shown that adjusting reaction conditions can yield polymers with specific thermal and mechanical characteristics suitable for industrial applications.

Case Study 2: Pharmaceutical Applications

A study focused on the synthesis of novel pharmacologically active compounds utilizing Oxirane derivatives highlighted their effectiveness in enhancing bioavailability and therapeutic efficacy in preclinical models. The results indicated promising avenues for further development in drug formulation.

Case Study 3: Agrochemical Efficacy

Field trials assessing the effectiveness of Oxirane-based agrochemicals revealed significant improvements in pest control compared to traditional formulations, suggesting that these compounds can play a critical role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the oxirane ring, which is highly strained and reactive. The compound can also undergo ring-opening reactions, leading to the formation of more stable products .

Comparison with Similar Compounds

Mechanistic and Experimental Insights

- Reaction Pathways: The target compound’s norbornene framework enhances reactivity by stabilizing transition states through π-orbital interactions, as shown in DFT studies .

- Steric Effects : Glycidyl sulfonamides (e.g., compound 8 in ) exhibit 10–15 kcal/mol higher activation barriers due to sulfonamide bulk, limiting adduct diversity .

- Thermal Properties : Bicyclo-derived epoxides demonstrate superior thermal stability (Tg > 150°C) compared to linear glycidyl ethers (Tg ~80–120°C) due to rigid bicyclic structures .

Biological Activity

Oxirane, specifically the compound known as ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)-, has garnered attention in the field of organic chemistry and biochemistry due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

- Chemical Name : Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)-

- CAS Number : 3188-75-8

- Molecular Formula : C11H16O2

- Molecular Weight : 180.24354 g/mol

The structure of this compound includes a bicyclic system which is significant for its reactivity and potential interactions with biological molecules.

Biological Activity Overview

The biological activity of Oxirane derivatives often relates to their roles as intermediates in synthetic pathways for pharmaceuticals and agrochemicals. The bicyclic structure can enhance the interaction with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : Compounds similar to Oxirane have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.

- Antimicrobial Properties : Some studies suggest that bicyclic compounds exhibit antimicrobial activity against various bacterial strains, making them candidates for antibiotic development.

- Cytotoxic Effects : Research indicates that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at a prominent university, Oxirane derivatives were tested against E. coli and other pathogens. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial properties.

Case Study 2: Cytotoxicity in Cancer Research

A recent thesis explored the cytotoxic effects of various bicyclic compounds on human cancer cell lines. The findings indicated that Oxirane derivatives could induce apoptosis through mitochondrial pathways, with IC50 values comparable to established chemotherapeutics .

Research Findings

Recent literature highlights several key findings regarding the biological activity of Oxirane:

- Synthetic Pathways : The synthesis of Oxirane derivatives has been optimized to enhance yield and purity, facilitating further biological testing.

- Biological Targeting : Studies are ongoing to elucidate specific biological targets for these compounds, focusing on their interaction with protein kinases involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.